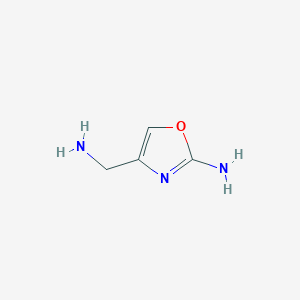
Methyl 4-(piperidin-1-yl)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(piperidin-1-yl)butanoate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(piperidin-1-yl)butanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 4-(piperidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(piperidin-1-yl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-(piperidin-1-yl)butanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of Methyl 4-(piperidin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules .
Comparaison Avec Des Composés Similaires
- Methyl 4-(piperidin-4-yl)butanoate hydrochloride
- Methyl 4-(piperidin-1-yl)pentanoate hydrochloride
- Methyl 4-(piperidin-1-yl)hexanoate hydrochloride
Comparison: Methyl 4-(piperidin-1-yl)butanoate hydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
103274-90-4 |
|---|---|
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
methyl 4-piperidin-1-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-5-9-11-7-3-2-4-8-11;/h2-9H2,1H3;1H |
Clé InChI |
UDZSKSXEIMDBLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)




